p-Toluenesulfonamide-15N
Overview
Description
P-Toluenesulfonamide-15N, also known as p-Tosyl amide-15N, is a stable isotope with a molecular weight of 172.21 . It has a linear formula of CH3C6H4SO215NH2 .
Synthesis Analysis
P-Toluenesulfonamide can be synthesized using various methods. One such method involves the indium-catalyzed sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides . Another method involves the synthesis of sulfonamides directly from sulfonic acids or its sodium salts under microwave irradiation . A third method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent .Molecular Structure Analysis
The molecular structure of p-Toluenesulfonamide-15N is represented by the linear formula CH3C6H4SO215NH2 .Chemical Reactions Analysis
P-Toluenesulfonamide can participate in various chemical reactions. For instance, it can act as a nucleophile during tetrabutylammonium fluoride (TBAF) catalyzed vinyl aziridine opening reaction . It can also act as a reagent during selective aziridination of olefins catalyzed by dirhodium (II) caprolactamate .Physical And Chemical Properties Analysis
P-Toluenesulfonamide-15N is a solid with a melting point of 138-139 °C (lit.) . It has a mass shift of M+1 .Scientific Research Applications
Toxicity and Safety Studies
p-Toluenesulfonamide has been studied for toxicity due to its formation from chloramine-T, an antimicrobial agent used across various industries including medical, dental, veterinary, food processing, and agriculture. It's particularly used in aquaculture to treat fish diseases and as a disinfectant due to its low cytotoxicity. Toxicity studies conducted on rats and mice have been essential in understanding its safety profile and supporting its safe use in various applications (Toxicity report series, 2016).
Analytical Method Development
Research has focused on developing analytical methods for detecting p-toluenesulfonamide in different mediums. For instance, liquid chromatographic methods have been developed to determine p-toluenesulfonamide in fish tissues, essential for residue depletion studies in aquaculture. This supports the safe and regulated use of chloramine-T in the industry (Journal of AOAC International, 1999).
Environmental Impact and Biodegradation
The behavior and biodegradation of p-toluenesulfonamide in environmental contexts, such as groundwater and drinking water treatment, have been a significant area of study. Investigations into its degradation pathways during water treatment processes and its fate in groundwater under anoxic conditions have provided insights into its environmental impact and management (Chemosphere, 2008).
Anticancer Research
Para-toluenesulfonamide has shown potential as an anticancer agent. Studies have explored its inhibitory effects on various cancer cell types, like tongue squamous cell carcinoma and non-small cell lung cancer. These studies investigate the mechanisms through which p-toluenesulfonamide induces cancer cell death, offering a new perspective on cancer therapy (Anti-Cancer Drugs, 2015).
Chemical Synthesis and Drug Analysis
p-Toluenesulfonamide has been utilized in the synthesis of primary and secondary amines, demonstrating its versatility in chemical synthesis. Additionally, methods for determining p-toluenesulfonamide in pharmaceuticals have been developed, contributing to the quality control of drugs (Tetrahedron Letters, 1996).
Safety And Hazards
properties
IUPAC Name |
4-methylbenzene(15N)sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYRWZFENFIFIT-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584069 | |
Record name | 4-Methylbenzene-1-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p-Toluenesulfonamide-15N | |
CAS RN |
287476-18-0 | |
Record name | 4-Methylbenzene-1-(~15~N)sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70584069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287476-18-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.